

Spectroscopic Analysis of (4-Bromothiophen-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (4-Bromothiophen-2-yl)methanol

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for **(4-Bromothiophen-2-yl)methanol**. Due to the absence of publicly available experimental spectra, this document utilizes high-quality predicted NMR data to facilitate the structural characterization and analysis of this compound, which is a valuable building block in medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **(4-Bromothiophen-2-yl)methanol**. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.

Table 1: Predicted ^1H NMR Data for **(4-Bromothiophen-2-yl)methanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.15	Singlet	1H	H5
7.08	Singlet	1H	H3
4.75	Singlet	2H	-CH ₂ OH
~2.5 (variable)	Broad Singlet	1H	-OH

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ^{13}C NMR Data for **(4-Bromothiophen-2-yl)methanol**

Chemical Shift (δ) ppm	Assignment
145.8	C2
129.5	C3
123.7	C5
110.2	C4
60.5	-CH ₂ OH

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ^1H and ^{13}C NMR spectra of **(4-Bromothiophen-2-yl)methanol**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **(4-Bromothiophen-2-yl)methanol** into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). The choice of solvent may depend on the sample's solubility and the desired resolution of the hydroxyl proton signal.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Spectrometer Setup:

- The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
- Spectral Width: Approximately 12-16 ppm.
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Temperature: 298 K (25 °C).

4. ^{13}C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
- Spectral Width: Approximately 200-220 ppm.
- Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Temperature: 298 K (25 °C).

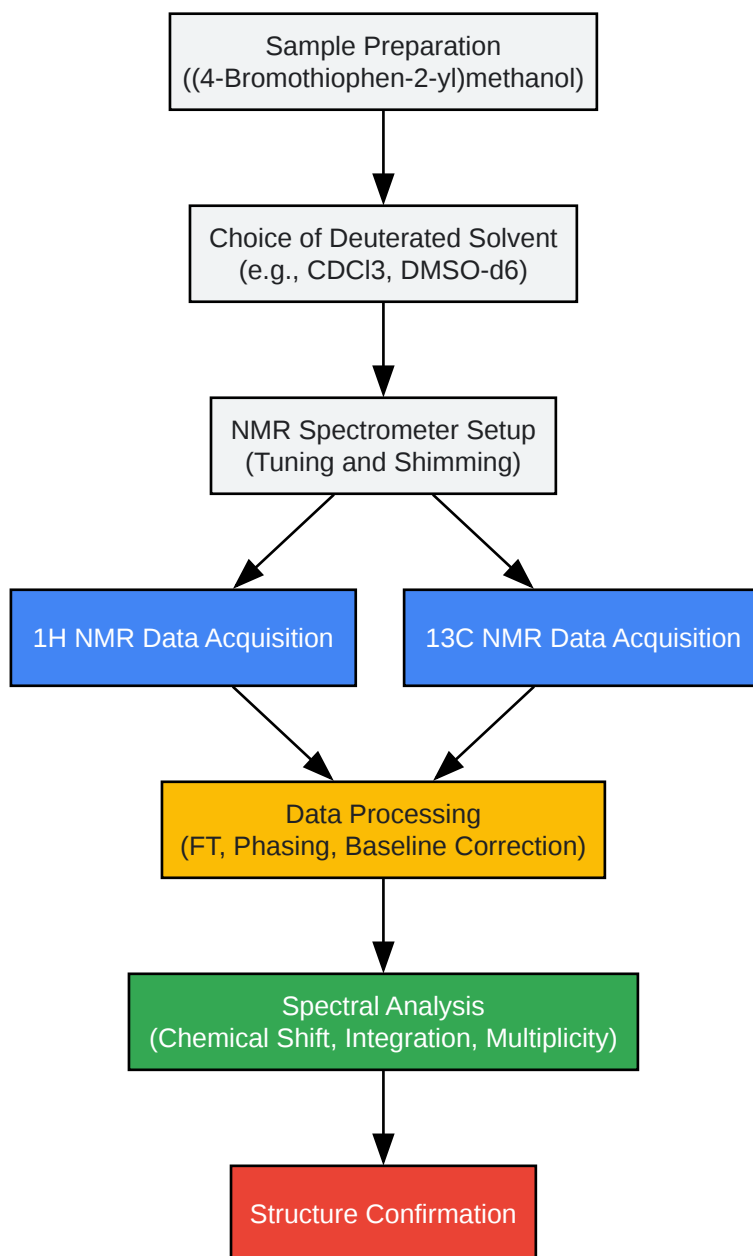
5. Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the resulting spectra.

- Perform baseline correction.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integrate the signals in the ^1H NMR spectrum.
- Identify the peak multiplicities (singlet, doublet, triplet, etc.) and determine coupling constants (J-values) where applicable.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation.



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